

# An In-Depth Technical Guide on (S)-4-hydroxy-4-phenylpentan-2-one

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## Compound of Interest

Compound Name: 4-Hydroxy-4-phenylpentan-2-one

Cat. No.: B14709328

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide on the properties, synthesis, and potential biological activities of (S)-4-hydroxy-4-phenylpentan-2-one. It is important to note that while extensive searches have been conducted, a significant portion of the available data for this specific enantiomer is computational. Experimental data is limited, and information on its biological activity is largely extrapolated from related compounds. This guide clearly distinguishes between computed and experimental data and provides detailed hypothetical protocols to facilitate future research.

## Core Properties of (S)-4-hydroxy-4-phenylpentan-2-one

(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule belonging to the class of  $\beta$ -hydroxy ketones. Its structure, comprising a phenyl ring, a hydroxyl group, and a ketone, suggests potential for various chemical transformations and biological interactions.

## Physical and Chemical Properties

The following tables summarize the available quantitative data for (S)-4-hydroxy-4-phenylpentan-2-one.

Identifier	Value	Source
IUPAC Name	(4S)-4-hydroxy-4-phenylpentan-2-one	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	PubChem[1]
SMILES	<chem>CC(=O)C--INVALID-LINK--(C1=CC=CC=C1)O</chem>	PubChem[1]
InChI	InChI=1S/C11H14O2/c1-9(12)8-11(2,13)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/t11-/m0/s1	PubChem[1]
InChIKey	PHCFXVKZINSLAI-NSHDSACASA-N	PubChem[1]

Computed Physicochemical Properties	Value	Source
Molecular Weight	178.23 g/mol	PubChem[1]
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	178.099379685 Da	PubChem[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[1]

Note: No experimentally determined melting point, boiling point, or specific optical rotation for the (S)-enantiomer has been found in the public domain. Spectroscopic data for the racemic mixture and the (R)-enantiomer are available and are expected to be very similar for the (S)-enantiomer, with the exception of the sign of optical rotation.

# Synthesis and Characterization: Experimental Protocols

The following protocols are based on general methodologies for the asymmetric synthesis and characterization of  $\beta$ -hydroxy ketones and have been adapted for the specific synthesis of **(S)-4-hydroxy-4-phenylpentan-2-one**.

## Proposed Asymmetric Synthesis: Aldol Reaction

A plausible and efficient method for the enantioselective synthesis of **(S)-4-hydroxy-4-phenylpentan-2-one** is the asymmetric aldol reaction between acetophenone and acetone, utilizing a chiral catalyst.

Materials:

- Acetophenone
- Acetone (dried over molecular sieves)
- Chiral Proline-based catalyst (e.g., (S)-proline)
- Dimethylformamide (DMF, anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of acetophenone (1 equivalent) in anhydrous DMF, add the chiral (S)-proline catalyst (0.1 equivalents).

- Add dry acetone (5 equivalents) to the reaction mixture.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (S)-**4-hydroxy-4-phenylpentan-2-one**.

## Characterization Protocol

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): Expected signals would include a singlet for the methyl ketone protons, a multiplet for the methylene protons, a singlet for the tertiary methyl protons, a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): Expected signals would correspond to the carbonyl carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, the methylene carbon, the methyl ketone carbon, the tertiary methyl carbon, and the aromatic carbons.

### Infrared (IR) Spectroscopy:

- A broad absorption band in the region of  $3400\text{--}3500\text{ cm}^{-1}$  corresponding to the O-H stretching of the hydroxyl group.
- A sharp absorption peak around  $1710\text{ cm}^{-1}$  due to the C=O stretching of the ketone.

- Absorption bands in the 3000-3100  $\text{cm}^{-1}$  region for aromatic C-H stretching and in the 1450-1600  $\text{cm}^{-1}$  region for aromatic C=C stretching.

Mass Spectrometry (MS):

- The molecular ion peak ( $M^+$ ) would be expected at  $m/z = 178.10$ . Fragmentation patterns would likely show losses of water ( $M-18$ ), a methyl group ( $M-15$ ), and an acetyl group ( $M-43$ ).

Optical Rotation:

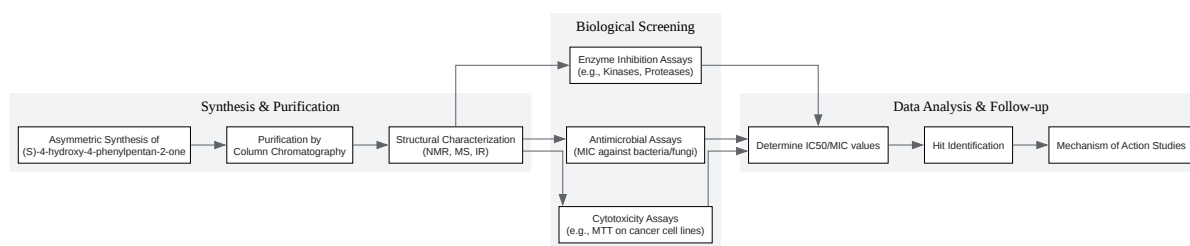
- The specific rotation should be measured using a polarimeter at the sodium D-line (589 nm) with a known concentration of the compound in a suitable solvent (e.g., chloroform or methanol). The sign of the rotation will confirm the enantiomer.

## Potential Biological Activity and Experimental Workflows

While no specific biological activity has been reported for (S)-**4-hydroxy-4-phenylpentan-2-one**, the  $\beta$ -hydroxy ketone motif is present in various biologically active molecules. For instance, some  $\beta'$ -hydroxy- $\alpha,\beta$ -unsaturated ketones have shown antiproliferative activities against human solid tumor cell lines.[2][3] Therefore, it is plausible that (S)-**4-hydroxy-4-phenylpentan-2-one** could exhibit interesting pharmacological properties.

## Proposed Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of (S)-**4-hydroxy-4-phenylpentan-2-one**.

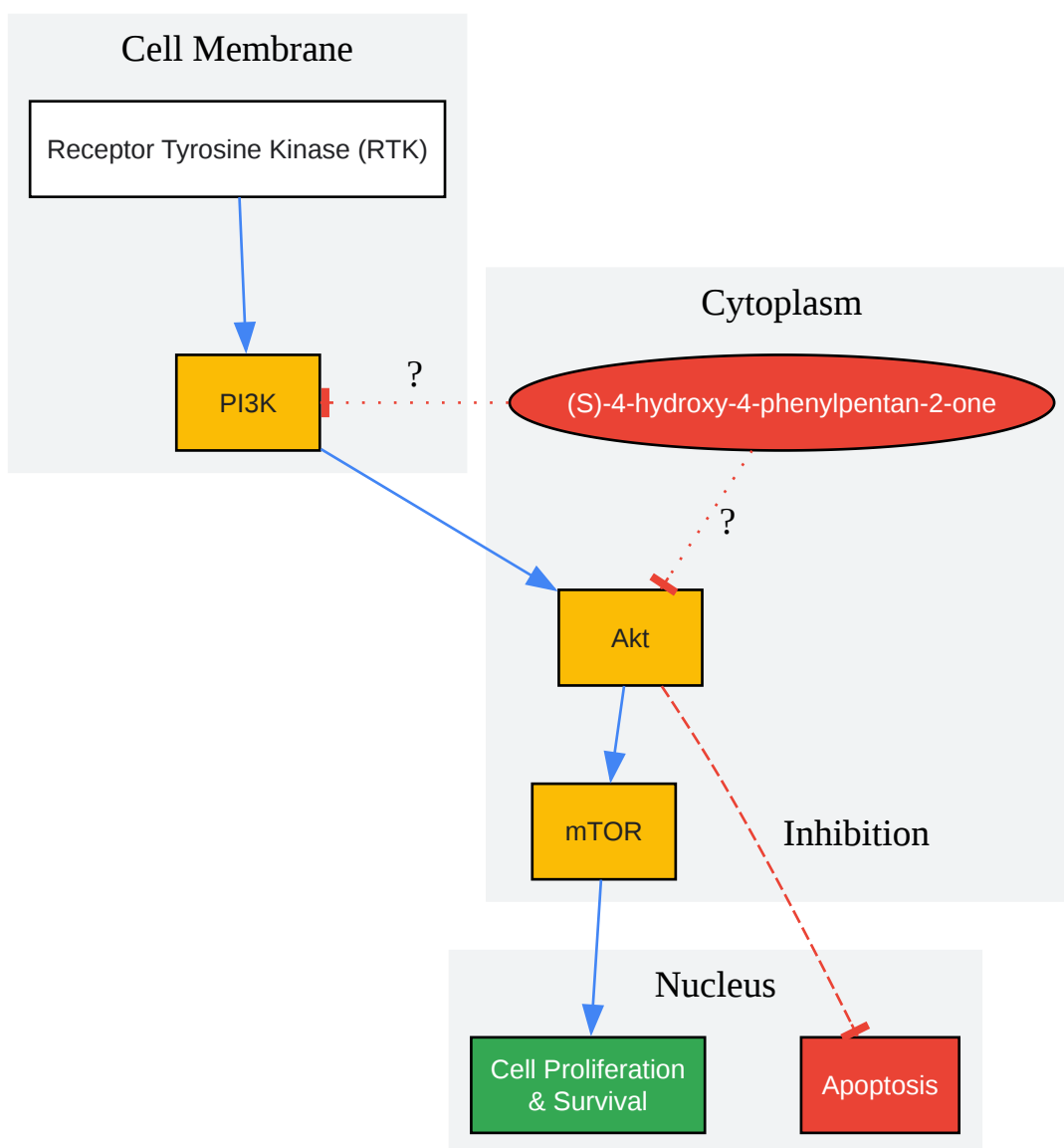


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Caption: A proposed experimental workflow for the synthesis, purification, and initial biological screening of (S)-4-hydroxy-4-phenylpentan-2-one.

## Hypothetical Signaling Pathway for Further Investigation

Should initial screenings indicate, for example, anticancer activity, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt pathway.



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Caption: A hypothetical signaling pathway (PI3K/Akt) that could be investigated to elucidate the mechanism of action of (S)-4-hydroxy-4-phenylpentan-2-one if it exhibits anticancer properties.

## Conclusion

(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule with potential for further investigation in the fields of synthetic chemistry and drug discovery. While a substantial amount of computational data on its properties is available, there is a clear need for experimental

validation and exploration of its biological activities. The protocols and workflows outlined in this guide are intended to provide a solid foundation for researchers to initiate such studies. Future work should focus on the enantioselective synthesis, thorough characterization, and systematic biological screening of this compound to unlock its full potential.

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## References

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